Epitestosterone's AR Binding Affinity is 17-Fold Weaker Than Testosterone
In a competitive binding assay using human prostatic tissue cytosol, Epitestosterone demonstrates a markedly lower binding affinity for the androgen receptor (AR) compared to its 17β-epimer, Testosterone [1]. The Ki for Epitestosterone was determined to be 860 nM, whereas Testosterone's Ki is 50 nM. This data underscores why Epitestosterone does not function as a potent androgen and instead acts as a weak competitive antagonist.
| Evidence Dimension | Inhibition Constant (Ki) for Androgen Receptor Binding |
|---|---|
| Target Compound Data | Ki = 860 nM |
| Comparator Or Baseline | Testosterone (Ki = 50 nM) |
| Quantified Difference | 17.2-fold lower affinity (weaker binding) |
| Conditions | Human hyperplastic prostatic tissue cytosol; competition assay using [3H]-R1881 as radioligand |
Why This Matters
This stark difference in binding affinity confirms that Epitestosterone will not substitute for Testosterone in AR-mediated gene expression assays, allowing it to be used as an experimental anti-androgen or internal control without activating the pathway.
- [1] Schuurmans, A.L.G., et al. (1984). Physicochemical characterization of the androgen receptor from hyperplastic human prostate. The Prostate, 5(2), 147-161. View Source
